Tandutinib

Catalog No.
S548053
CAS No.
387867-13-2
M.F
C31H42N6O4
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tandutinib

CAS Number

387867-13-2

Product Name

Tandutinib

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide

Molecular Formula

C31H42N6O4

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)

InChI Key

UXXQOJXBIDBUAC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl)piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide, CT 53518, CT-53518, CT53518, MLN 518, MLN-518, MLN518, tandutinib

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5

Description

The exact mass of the compound Tandutinib is 562.32675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759851. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tandutinib, also known as MLN518, is a novel quinazoline-based small molecule designed to inhibit specific receptor tyrosine kinases, particularly FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-KIT. These enzymes play critical roles in various cellular processes, including cell proliferation and differentiation, and are often implicated in the progression of certain cancers, especially acute myeloid leukemia (AML) where FLT3 mutations are prevalent. Tandutinib has been shown to effectively inhibit the autophosphorylation of these kinases, thereby interfering with the signaling pathways that promote tumor growth .

  • Tandutinib acts as a receptor tyrosine kinase inhibitor, specifically targeting FMS-like tyrosine kinase 3 (FLT3), c-KIT, and platelet-derived growth factor receptor (PDGFR) [, , ].
  • FLT3 mutations are known to play a role in the development of acute myelogenous leukemia (AML) [].
  • Tandutinib inhibits the autophosphorylation of these kinases, thereby interrupting cellular signaling pathways essential for the growth and survival of leukemia cells [, ].
  • Data on Tandutinib's toxicity in humans is limited as it is still under investigation.
  • Phase 1 clinical trials reported reversible generalized muscular weakness and fatigue as dose-limiting toxicities [].
  • Specific information on flammability and reactivity is not available in publicly accessible resources.
  • Due to its potential biological activity, Tandutinib should be handled with care following standard laboratory safety protocols.

Tandutinib primarily functions as an ATP-competitive inhibitor. Its mechanism of action involves binding to the ATP-binding site of the target kinases, preventing their activation. The compound’s chemical structure allows it to selectively inhibit the phosphorylation of FLT3, PDGFR, and c-KIT, which is crucial for their role in oncogenic signaling . The inhibition of these kinases results in reduced cellular proliferation and survival of cancer cells harboring specific mutations.

In preclinical studies, tandutinib has demonstrated significant antitumor activity against FLT3-ITD-positive leukemia cells. It has been shown to preferentially inhibit the growth of leukemic blast colonies from patients with FLT3 mutations while sparing normal hematopoietic cells . Clinical trials have indicated that tandutinib can achieve meaningful reductions in leukemic blasts in patients with AML, particularly those with FLT3 internal tandem duplications .

The synthesis of tandutinib involves multi-step organic reactions starting from readily available precursors. The process typically includes:

  • Formation of the quinazoline core: This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of side chains: Various alkyl or aryl groups are introduced to enhance potency and selectivity for the target kinases.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

The detailed synthetic pathway may vary based on specific research protocols or production scales .

Tandutinib is primarily investigated for its therapeutic potential in treating hematological malignancies, particularly AML with FLT3 mutations. It has received fast-track designation from the U.S. Food and Drug Administration due to its promising efficacy in early clinical trials . Additionally, tandutinib is being evaluated for use in combination therapies for other cancers, including glioblastoma multiforme, where it may enhance the effects of other treatments like temozolomide .

Studies have shown that tandutinib interacts specifically with several receptor tyrosine kinases. Its primary interactions include:

  • FLT3: Inhibition leads to reduced phosphorylation and activation of downstream signaling pathways involved in cell survival and proliferation.
  • PDGFR: Inhibition can affect tumor vasculature and microenvironment by disrupting growth factor signaling.
  • c-KIT: This interaction is particularly relevant in gastrointestinal stromal tumors (GISTs) where c-KIT mutations are common.

These interactions underscore tandutinib's potential as a multi-targeted therapeutic agent in oncology .

Several compounds share structural or functional similarities with tandutinib. Here are some notable examples:

Compound NameTarget KinasesUnique Features
ImatinibBCR-ABL, c-KITFirst-in-class tyrosine kinase inhibitor; used primarily for chronic myeloid leukemia.
SorafenibRAF kinases, VEGFRMulti-kinase inhibitor effective against renal cell carcinoma and hepatocellular carcinoma.
QuizartinibFLT3Highly selective for FLT3; used specifically for AML treatment.
PonatinibBCR-ABLEffective against T315I mutation; broad spectrum against various kinases including FLT3.

Tandutinib's uniqueness lies in its ability to inhibit multiple kinases simultaneously while maintaining selectivity towards those frequently mutated in hematologic malignancies . This multi-target approach may provide a therapeutic advantage over single-target inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

562.32675384 g/mol

Monoisotopic Mass

562.32675384 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E1IO3ICJ9A

Drug Indication

Investigated for use/treatment in leukemia (myeloid).

Pharmacology

MLN518 is a novel quinazoline-based small molecule inhibitor of the FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR) tyrosine kinases with that has been shown to have great efficacy in murine models of FLT3 ITD-positive leukemia. Experiments with mice demonstrate that at effective concentrations, MLN518 has mild toxicity toward normal hematopoiesis for FLT3 ITD-positive leukemia. MLN518 has also been shown to preferentially inhibit the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with AML, without significantly affecting colony formation by normal human progenitor cells.
Tandutinib is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. Tandutinib inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.

Mechanism of Action

MLN518 inhibits tyrosine kinases; Specifically, it is selective for FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR).

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

387867-13-2

Wikipedia

MLN-518
Tandutini

Dates

Modify: 2023-08-15
DeAngelo DJ, Stone RM, Heaney ML, Nimer SD, Paquette RL, Klisovic RB, Caligiuri MA, Cooper MR, Lecerf JM, Karol MD, Sheng S, Holford N, Curtin PT, Druker BJ, Heinrich MC: Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics. Blood. 2006 Dec 1;108(12):3674-81. Epub 2006 Aug 10. [PMID:16902153]
Kiyoi H: [The present status of, and problems with the development of FLT3 kinase inhibitors]. Rinsho Ketsueki. 2006 Apr;47(4):270-7. [PMID:16715961]
Kiyoi H: [Possibility of targeting FLT3 kinase for the treatment of leukemia]. Rinsho Ketsueki. 2005 Mar;46(3):187-97. [PMID:16447713]
Griswold IJ, Shen LJ, La Rosee P, Demehri S, Heinrich MC, Braziel RM, McGreevey L, Haley AD, Giese N, Druker BJ, Deininger MW: Effects of MLN518, a dual FLT3 and KIT inhibitor, on normal and malignant hematopoiesis. Blood. 2004 Nov 1;104(9):2912-8. Epub 2004 Jul 8. [PMID:15242881]
Brownlow N, Vaid M, Dibb NJ: Tandutinib inhibits FMS receptor signalling, and macrophage and osteoclast formation in vitro. Leukemia. 2008 Jul;22(7):1452-3. doi: 10.1038/sj.leu.2405085. Epub 2008 Jan 10. [PMID:18185521]

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